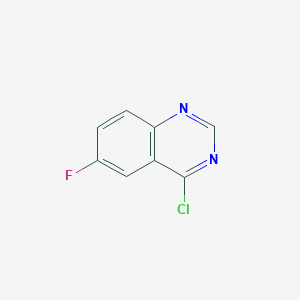

4-Chloro-6-fluoroquinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-fluoroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClFN2/c9-8-6-3-5(10)1-2-7(6)11-4-12-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIKGISGZFBCGDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80516730 | |

| Record name | 4-Chloro-6-fluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80516730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16499-61-9 | |

| Record name | 4-Chloro-6-fluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80516730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-6-fluoroquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Chloro-6-fluoroquinazoline: A Technical Overview of its Chemical Properties and Structure

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive analysis of the chemical properties and structure of 4-Chloro-6-fluoroquinazoline. Due to the limited availability of experimental data in publicly accessible literature, this document combines confirmed structural information with predicted properties to offer a thorough overview for research and development purposes.

Chemical Structure and Identification

This compound is a halogenated heterocyclic compound built upon a quinazoline core. The quinazoline ring system is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. In this specific derivative, a chlorine atom is substituted at the 4-position and a fluorine atom at the 6-position.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₄ClFN₂[1] |

| SMILES | C1=CC2=C(C=C1F)C(=NC=N2)Cl[1] |

| InChI | InChI=1S/C8H4ClFN2/c9-8-6-3-5(10)1-2-7(6)11-4-12-8/h1-4H[1] |

| InChIKey | XIKGISGZFBCGDW-UHFFFAOYSA-N[1] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 182.58 g/mol | Calculated |

| Monoisotopic Mass | 182.0047 Da | PubChemLite (Predicted)[1] |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

| XlogP (Predicted) | 2.6 | PubChemLite[1] |

Synthesis and Reactivity

A specific, detailed experimental protocol for the synthesis of this compound is not described in the available literature. However, a general and widely used method for the preparation of 4-chloroquinazolines involves the chlorination of the corresponding 6-fluoroquinazolin-4(3H)-one. This reaction is typically carried out using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

The primary reactivity of this compound is characterized by nucleophilic aromatic substitution (SNAr) at the 4-position. The chlorine atom is a good leaving group, activated by the electron-withdrawing effect of the quinazoline ring nitrogens. This allows for the facile introduction of various nucleophiles, such as amines, alcohols, and thiols, to generate a diverse range of 4-substituted-6-fluoroquinazoline derivatives. This reactivity is a cornerstone of its utility in medicinal chemistry for the synthesis of targeted therapeutic agents.

Spectroscopic Data

No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been identified in the surveyed scientific literature. Predicted collision cross-section values are available from PubChemLite.[1]

Applications in Drug Development

While specific biological activities of this compound are not documented, the quinazoline scaffold is a well-established privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors for oncology. Derivatives of 4-chloroquinazolines are key intermediates in the synthesis of numerous approved drugs and clinical candidates that target signaling pathways involved in cell proliferation, differentiation, and survival. The introduction of a fluorine atom can modulate the physicochemical and pharmacokinetic properties of a molecule, potentially enhancing its metabolic stability and target-binding affinity. Therefore, this compound represents a valuable building block for the synthesis of novel bioactive compounds.

Safety and Handling

Specific safety and handling information for this compound is not available. As with any laboratory chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated area. For related compounds, such as 4-chloro-7-fluoro-6-nitroquinazoline, hazards include being harmful if swallowed and causing serious eye irritation.[2]

Conclusion

This compound is a structurally important heterocyclic compound with significant potential as a synthetic intermediate in drug discovery and materials science. While its fundamental chemical and physical properties are not yet well-documented in the public domain, its structural features suggest a reactivity profile that is highly amenable to the generation of diverse chemical libraries. Further experimental investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential applications.

References

Navigating the Landscape of Chloro-Fluoro-Substituted Heterocycles: A Technical Guide

Disclaimer: The specific chemical entity, 4-Chloro-6-fluoroquinazoline, is not readily identifiable with a unique CAS number in major chemical databases. This guide therefore provides a comprehensive overview of closely related and well-documented compounds, including substituted quinazolines and the isomeric quinoline, to offer relevant data for researchers, scientists, and drug development professionals. The information presented pertains to these related structures, which are of significant interest in medicinal chemistry.

Data Presentation: Comparative Physicochemical Properties

The following table summarizes the key identifiers and molecular weights of several relevant chloro-fluoro-substituted quinazolines and quinolines. This allows for a clear comparison of these structurally similar compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Chloro-6-fluoroquinoline | 391-77-5[1][2] | C₉H₅ClFN | 181.59[1][2] |

| 4-Chloro-6-fluoro-2-methylquinazoline | 1044768-44-6[3] | C₉H₆ClFN₂ | 196.61[3] |

| 4-Chloro-7-fluoro-6-nitroquinazoline | 162012-70-6[4] | C₈H₃ClFN₃O₂ | 227.58[4] |

| 2,4-Dichloro-6-fluoroquinazoline | 134517-57-0 | C₈H₃Cl₂FN₂ | 217.02[5] |

| 2,4-Dichloro-7-fluoroquinazoline | Not specified | C₈H₃Cl₂FN₂ | 217.02 |

Experimental Protocols: Synthesis of Key Intermediates

Detailed methodologies for the synthesis of these heterocyclic compounds are crucial for their application in research and development. Below are protocols derived from available literature.

Synthesis of 4-Chloro-6-fluoroquinoline

A common synthetic route for 4-Chloro-6-fluoroquinoline is described as follows:

-

Reaction Setup: A four-necked flask is charged with 412.55 mL of phosphorus oxychloride, 11.5 g of iodine, and 165.0 g of manganese dioxide.[2]

-

Addition of Starting Material: The mixture is heated to 50°C with stirring. A solution of 165.02 g of 6-fluoro-2,3-dihydroquinolin-4(1H)-one in 660 mL of dichloroethane is added dropwise.[2]

-

Reflux and Work-up: The reaction is refluxed for 2 hours. The dichloroethane is then removed under vacuum. The residue is neutralized with cold aqueous sodium bicarbonate to a pH of 5 to 6.[2]

-

Isolation: The resulting solid is filtered, and the filter cake is washed with water until neutral. The product is then dried under vacuum to yield 4-chloro-6-fluoroquinoline as a pale gray solid with a yield of 85.0%.[2]

Synthesis of 4-Chloro-7-fluoro-6-nitroquinazoline

A patented method for the synthesis of 4-Chloro-7-fluoro-6-nitroquinazoline involves a multi-step process:

-

Formation of Hydroxyquinazoline: 2-amino-4-fluorobenzoic acid and formamidine acetate are used as starting materials. They undergo synthesis in ethylene glycol monomethyl ether under reflux conditions to yield 7-fluoro-4-hydroxy quinazoline.[6]

-

Nitration: The resulting 7-fluoro-4-hydroxy quinazoline is then subjected to nitration to produce 7-fluoro-6-nitro-4-hydroxy quinazoline. This step may produce isomers that require purification, which can be achieved by repetitive washing with methanol.[6]

-

Chlorination: The purified 7-fluoro-6-nitro-4-hydroxy quinazoline is treated with thionyl chloride to obtain the final product, 4-chloro-7-fluoro-6-nitroquinazoline.[6]

Biological Activity and Signaling Pathways

Derivatives of both quinoline and quinazoline are known to possess a wide range of biological activities, making them important scaffolds in drug discovery.

Quinoline Derivatives: 4-Chloro-6-fluoroquinoline is recognized as a versatile intermediate in the development of pharmaceutical agents.[7] It exhibits potent antibacterial and antiviral properties and is used in the synthesis of novel therapeutic agents aimed at combating resistant pathogens.[7] Its applications also extend to the development of fluorescent probes for biological imaging and potential use in agrochemicals.[7]

Quinazoline Derivatives: The quinazoline scaffold is a well-established pharmacophore, particularly in oncology. Many quinazoline derivatives function as kinase inhibitors. For instance, they are known to target the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival. Inhibition of EGFR signaling can halt tumor growth, metastasis, and angiogenesis, and promote cancer cell apoptosis. Gefitinib, an EGFR inhibitor, utilizes a 4-chloro-6,7-dimethoxyquinazoline intermediate in its synthesis. Given this precedent, it is plausible that this compound and its derivatives could also exhibit activity through the inhibition of such signaling pathways.

Mandatory Visualization

Synthetic Workflow Diagram

References

- 1. 4-Chloro-6-fluoroquinoline - Safety Data Sheet [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. 1044768-44-6|4-Chloro-6-fluoro-2-methylquinazoline|BLD Pharm [bldpharm.com]

- 4. 4-Chloro-7-fluoro-6-nitroquinazoline | C8H3ClFN3O2 | CID 10609358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4-Dichloro-6-fluoroquinazoline | C8H3Cl2FN2 | CID 16658238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents [patents.google.com]

- 7. chemimpex.com [chemimpex.com]

4-Chloro-6-fluoroquinazoline: A Core Building Block for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6-fluoroquinazoline is a halogenated heterocyclic compound that has emerged as a critical building block in medicinal chemistry. Its strategic importance lies in the reactive nature of the chlorine atom at the 4-position, which readily undergoes nucleophilic aromatic substitution (SNAr). This reactivity allows for the facile introduction of a wide array of functional groups, making it a versatile scaffold for the synthesis of diverse compound libraries. The presence of a fluorine atom at the 6-position can further enhance the pharmacological properties of its derivatives, such as metabolic stability and binding affinity, through favorable electronic and steric interactions. This guide provides a comprehensive overview of the physicochemical properties, a detailed synthesis protocol, and the significant applications of this compound in modern drug development, with a particular focus on its role in the generation of targeted kinase inhibitors.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented below. This data is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 16499-61-9 | [1] |

| Molecular Formula | C₈H₄ClFN₂ | [2] |

| Molecular Weight | 182.58 g/mol | [2] |

| Appearance | Not specified; likely a solid at room temperature | |

| Boiling Point | 284.9 ± 20.0 °C at 760 mmHg | [2] |

| Flash Point | 126.1 ± 21.8 °C | [2] |

| Density | 1.4 ± 0.1 g/cm³ | [2] |

| InChI Key | XIKGISGZFBCGDW-UHFFFAOYSA-N | [2] |

| Signal Word | Warning | |

| Hazard Statements | H302, H315, H319, H335 | |

| Precautionary Statements | P261, P305, P338, P351 |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the appropriately substituted anthranilic acid. The first step involves the cyclization to form the corresponding quinazolin-4-one, which is then chlorinated to yield the final product.

Experimental Protocol

Step 1: Synthesis of 6-Fluoroquinazolin-4(3H)-one

A plausible method for the synthesis of the quinazolinone intermediate is the reaction of 2-amino-5-fluorobenzoic acid with formamidine acetate in a suitable solvent.

-

To a round-bottom flask equipped with a reflux condenser, add 2-amino-5-fluorobenzoic acid (1 equivalent) and formamidine acetate (1.2 equivalents).

-

Add formamide as the solvent and heat the mixture to 160 °C.

-

Maintain the reaction at this temperature for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 6-fluoroquinazolin-4(3H)-one.

Step 2: Chlorination to this compound

The final step involves the chlorination of the quinazolinone intermediate, typically using thionyl chloride (SOCl₂).

-

In a fume hood, suspend 6-fluoroquinazolin-4(3H)-one (1 equivalent) in an excess of thionyl chloride.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux and maintain for 4 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully remove the excess thionyl chloride under reduced pressure.

-

Add toluene and evaporate under reduced pressure to azeotropically remove any remaining thionyl chloride.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Application as a Building Block in Drug Discovery

The primary utility of this compound in drug discovery is its role as a key intermediate in the synthesis of 4-substituted quinazoline derivatives. The chlorine atom at the 4-position is an excellent leaving group, making the scaffold susceptible to nucleophilic attack by a variety of nucleophiles, most notably amines.

Nucleophilic Aromatic Substitution (SNAr)

The reaction of this compound with primary or secondary amines is a cornerstone in the synthesis of a class of compounds known as 4-anilinoquinazolines.[3][4] This reaction typically proceeds under mild conditions and can be facilitated by conventional heating or microwave irradiation.[3] The general mechanism involves the formation of a Meisenheimer complex, followed by the expulsion of the chloride ion.[5]

Role in Kinase Inhibitor Synthesis

The 4-anilinoquinazoline scaffold is a well-established pharmacophore found in numerous clinically approved and investigational protein kinase inhibitors. These drugs often target the ATP-binding site of kinases that are dysregulated in various cancers. The quinazoline core mimics the adenine ring of ATP, while the aniline substituent can be modified to achieve selectivity and potency for specific kinases.

Derivatives of this compound are attractive candidates for the development of novel kinase inhibitors. The fluorine atom at the 6-position can modulate the electronic properties of the quinazoline ring and participate in hydrogen bonding or other non-covalent interactions within the kinase active site, potentially leading to enhanced inhibitory activity and improved pharmacokinetic profiles.

For example, many Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, such as gefitinib and erlotinib, are based on the 4-anilinoquinazoline structure. By using this compound as a starting material, medicinal chemists can synthesize novel analogues to target wild-type or mutant forms of EGFR and other kinases implicated in cancer progression.

Conclusion

This compound is a valuable and versatile building block for the synthesis of biologically active molecules. Its straightforward preparation and the high reactivity of the 4-chloro substituent make it an ideal starting material for the construction of diverse chemical libraries. The established importance of the 4-anilinoquinazoline scaffold in the development of targeted kinase inhibitors underscores the potential of this compound in the ongoing search for novel and more effective therapeutic agents for the treatment of cancer and other diseases. The strategic incorporation of a fluorine atom at the 6-position offers an additional avenue for optimizing the drug-like properties of the resulting compounds, making this a building block of significant interest to the drug discovery community.

References

- 1. 4-chloro-6-fluoroquinazoline16499-61-9,Purity90%_OTAVA Ltd [molbase.com]

- 2. CAS:16499-61-9 FT-0645897 this compound Product Detail Information [finetechchem.com]

- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 4-Chloro-6-fluoroquinazoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6-fluoroquinazoline is a heterocyclic organic compound featuring a quinazoline scaffold, which is a core structure in numerous biologically active molecules. The chloro- and fluoro-substituents on the quinazoline ring significantly influence its chemical reactivity and physicochemical properties, making it a key intermediate in the synthesis of various pharmaceutical agents, including kinase inhibitors.[1] A thorough understanding of its solubility and stability is paramount for its effective use in drug discovery, process development, and formulation. This document outlines the methodologies to characterize these critical attributes.

Physicochemical Properties

While specific experimental data for this compound is limited, some properties can be inferred from available data on related compounds.

Table 1: General Physicochemical Properties of Related Chloro-Fluoro Quinoline/Quinazoline Derivatives

| Property | Value / Information | Source |

| Molecular Formula | C₈H₄ClFN₂ | [2] |

| Molecular Weight | 182.58 g/mol | [2] |

| Appearance | Expected to be a solid at room temperature. | [3][4] |

| Melting Point | 75 - 80 °C (for 4-Chloro-6-fluoroquinoline) | [3][4][5] |

| Storage Temperature | Recommended 2 - 8 °C; store in a cool, dry, and well-ventilated place.[3][4][5] | Handle under nitrogen and protect from moisture.[3] |

Solubility Profile

The solubility of this compound is a critical parameter for its handling, reaction setup, and formulation. While no specific quantitative data is published, a qualitative assessment of a related compound, 4-Chloro-6-fluoro-2-methylquinazoline, indicates it is slightly soluble in chloroform and methanol.[6] For drug development purposes, solubility in aqueous and organic solvents is essential.

Table 2: Proposed Solvents for Solubility Determination of this compound

| Solvent Class | Specific Solvents | Rationale |

| Aqueous | Water, Phosphate-Buffered Saline (PBS) pH 7.4 | To determine solubility for biological assays. |

| Polar Protic | Methanol, Ethanol | Common solvents for organic reactions and formulation. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN) | High solubilizing power for a wide range of organic compounds. |

| Non-Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF) | Used in organic synthesis and purification. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.[7]

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (from Table 2)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the selected solvent in a glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24-72 hours) to reach equilibrium.[8]

-

Phase Separation: After equilibration, allow the vials to stand at the same temperature to let the excess solid settle. Centrifuge the vials to ensure complete separation of the solid from the supernatant.[8]

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. Filter the sample through a syringe filter to remove any remaining solid particles.[8]

-

Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of a pre-validated HPLC-UV method. Analyze the diluted sample to determine the concentration of this compound.

-

Calculation: Calculate the solubility using the following formula:

Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

Stability Profile

The stability of this compound under various environmental conditions is crucial for determining its shelf-life, storage requirements, and degradation pathways. Forced degradation studies are essential for this purpose.[9][10]

Table 3: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Reagent / Condition | Typical Duration | Purpose |

| Acid Hydrolysis | 0.1 M - 1 M HCl | Up to 72 hours | To assess stability in acidic environments.[11] |

| Base Hydrolysis | 0.1 M - 1 M NaOH | Up to 72 hours | To evaluate stability in alkaline conditions.[11] |

| Oxidative | 3% - 30% H₂O₂ | Up to 24 hours | To determine susceptibility to oxidation.[12] |

| Thermal (Solid) | 60 - 80 °C | Up to 7 days | To assess the stability of the solid form at elevated temperatures.[12] |

| Photolytic (Solid & Solution) | ICH Q1B compliant light source | Per ICH guidelines | To evaluate degradation upon exposure to light.[13] |

General Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation pathways and intrinsic stability of this compound under various stress conditions.

Materials:

-

This compound

-

Reagents for stress conditions (HCl, NaOH, H₂O₂)

-

Solvents (e.g., water, acetonitrile/water mixture)

-

Temperature-controlled ovens/baths

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Sample Preparation: Prepare solutions of this compound in the respective stress media (e.g., acidic, basic, oxidative solutions). For thermal and photolytic studies, expose both the solid compound and its solution.

-

Stress Application: Expose the samples to the conditions outlined in Table 3. Include control samples stored under normal conditions (e.g., protected from light at room temperature).

-

Time-Point Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 6, 12, 24, 48, 72 hours).

-

Sample Quenching: Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, to stop the degradation reaction.

-

Analysis: Analyze all samples (stressed and control) using a validated stability-indicating HPLC method. This method must be able to separate the intact drug from all degradation products.[14]

-

Data Evaluation: Compare the chromatograms of the stressed samples with the control. Identify and quantify the degradation products. The extent of degradation should ideally be in the range of 5-20%.[9]

Conclusion

While specific experimental data on the solubility and stability of this compound is not currently available in published literature, this guide provides the necessary framework for researchers to determine these critical parameters. By employing standard methodologies such as the shake-flask method for solubility and conducting comprehensive forced degradation studies, scientists can generate the data required for the effective development and application of this important chemical intermediate. The protocols and workflows outlined herein serve as a robust starting point for these investigations.

References

- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C8H4ClFN2) [pubchemlite.lcsb.uni.lu]

- 3. 4-Chloro-6-fluoroquinoline - Safety Data Sheet [chemicalbook.com]

- 4. 4-Chloro-6-fluoroquinoline 97 391-77-5 [sigmaaldrich.com]

- 5. lookchem.com [lookchem.com]

- 6. usbio.net [usbio.net]

- 7. pharmatutor.org [pharmatutor.org]

- 8. benchchem.com [benchchem.com]

- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 10. biomedres.us [biomedres.us]

- 11. scispace.com [scispace.com]

- 12. benchchem.com [benchchem.com]

- 13. ema.europa.eu [ema.europa.eu]

- 14. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of 4-Chloro-6-fluoroquinazoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its diverse derivatives, 4-chloro-6-fluoroquinazolines have emerged as a class of significant interest, particularly in the realm of oncology. Their unique substitution pattern imparts favorable physicochemical properties and allows for versatile modification, leading to the development of potent and selective inhibitors of key signaling pathways implicated in cancer progression. This technical guide provides an in-depth overview of the potential applications of 4-chloro-6-fluoroquinazoline derivatives, with a focus on their role as kinase inhibitors in cancer therapy.

Core Application: Anticancer Agents Targeting Kinase Signaling

This compound derivatives have been extensively investigated as inhibitors of various protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Epidermal Growth Factor Receptor (EGFR) Inhibition

A primary and well-established application of this class of compounds is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a pivotal role in the development and progression of several solid tumors.[1][2] The 4-anilinoquinazoline scaffold, readily synthesized from this compound, has been particularly successful in targeting the ATP-binding site of the EGFR kinase domain.[3] This competitive inhibition blocks the downstream signaling cascade, leading to cell cycle arrest and apoptosis.[4][5]

The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling through pathways like RAS/RAF/MEK/ERK and PI3K/AKT/mTOR, ultimately promoting cell proliferation and survival. 4-Anilinoquinazoline derivatives, derived from the this compound core, act as ATP-competitive inhibitors, preventing this autophosphorylation and effectively blocking these oncogenic signals.[2][6]

Below is a diagram illustrating the EGFR signaling pathway and the inhibitory action of 4-anilinoquinazoline derivatives.

Caption: EGFR signaling pathway and inhibition by 4-anilinoquinazoline derivatives.

Quantitative Data Summary

The following table summarizes the in vitro antiproliferative activity of representative 4-anilinoquinazoline derivatives, synthesized from 4-chloro-6-haloquinazoline precursors, against various human cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit cell proliferation by 50%.

| Compound ID | C6-Substituent | C2-Substituent | Aniline Substituent | Cell Line | IC50 (µM) | Reference |

| 10b | Bromo | Phenyl | N-methyl-2-methyl | HCT-116 | 2.8 | [3] |

| 10b | Bromo | Phenyl | N-methyl-2-methyl | T98G | 2.0 | [3] |

| 15o | - | Thioacetamide-1,3,4-thiadiazole | Phenylamino | H1975 | 2.35 ± 0.12 | [7] |

| 15o | - | Thioacetamide-1,3,4-thiadiazole | Phenylamino | PC-3 | 1.96 ± 0.15 | [7] |

| 15o | - | Thioacetamide-1,3,4-thiadiazole | Phenylamino | MCF-7 | 2.85 ± 0.21 | [7] |

| 15o | - | Thioacetamide-1,3,4-thiadiazole | Phenylamino | HGC-27 | 3.46 ± 0.15 | [7] |

| Erlotinib | - | - | 3-Ethynylphenyl | T98G | 21.3 | [3] |

| Gefitinib | - | - | 3-Chloro-4-fluorophenyl | T98G | 37.8 | [3] |

| Doxorubicin | - | - | - | HCT-116 | 0.8 | [3] |

| Doxorubicin | - | - | - | T98G | 0.9 | [3] |

Note: The core structure for compounds 10b is a 4-anilinoquinazoline. The core for compound 15o is a 4-aminoquinazoline. Erlotinib and Gefitinib are established EGFR inhibitors, and Doxorubicin is a conventional chemotherapy agent, included for comparison.

Experimental Protocols

General Synthesis of 4-Anilino-6-halo-2-phenylquinazolines

The synthesis of 4-anilino-6-halo-2-phenylquinazolines typically starts from the corresponding 4-chloro-6-halo-2-phenylquinazoline precursor. A general experimental protocol is outlined below, based on procedures described in the literature.[3]

Step 1: Synthesis of 4-Chloro-6-halo-2-phenylquinazolines

-

To a solution of the appropriate 2-amino-5-halobenzamide in a suitable solvent (e.g., ethanol), add benzaldehyde and a catalytic amount of iodine.

-

Stir the reaction mixture at room temperature for several hours.

-

The resulting 2-phenylquinazolin-4(3H)-one is then refluxed in phosphorus oxychloride (POCl₃) for a few hours to yield the 4-chloro-2-phenylquinazoline intermediate.[8]

Step 2: N-Arylation with Substituted Anilines

-

The 4-chloro-6-halo-2-phenylquinazoline intermediate is reacted with the desired substituted aniline.

-

The reaction can be carried out under microwave irradiation in a mixture of THF and water for a short duration (e.g., 40 minutes to 2 hours).[3]

-

The product is then isolated and purified using standard techniques such as column chromatography.

The following diagram illustrates the general synthetic workflow.

Caption: General workflow for the synthesis of 4-anilino-6-halo-2-phenylquinazolines.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.[9][10]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound derivatives (or other test compounds)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium in the wells with the medium containing the various concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[9]

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

The following diagram outlines the workflow of the MTT assay.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

This compound derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Their utility as precursors for potent kinase inhibitors, especially targeting the EGFR signaling pathway, has been well-established, leading to the development of several clinically approved drugs. The ability to readily modify the quinazoline core at various positions allows for the fine-tuning of pharmacological properties, including potency, selectivity, and pharmacokinetic profiles.

Future research in this area will likely focus on several key aspects:

-

Overcoming Drug Resistance: The development of derivatives that are active against mutant forms of kinases, which are often responsible for acquired drug resistance, is a critical area of investigation.

-

Targeting Novel Kinases: Exploring the inhibitory activity of this class of compounds against other clinically relevant kinases beyond EGFR could broaden their therapeutic applications.

-

Improving Selectivity: Designing derivatives with higher selectivity for the target kinase over other kinases will help to minimize off-target effects and improve the safety profile of these potential drugs.

-

Combination Therapies: Investigating the synergistic effects of this compound derivatives with other anticancer agents could lead to more effective treatment strategies.

References

- 1. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel quinazoline-based dual EGFR/c-Met inhibitors overcoming drug resistance for the treatment of NSCLC: Design, synthesis and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents | MDPI [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. researchhub.com [researchhub.com]

The Quinazoline Core: A Scaffolding for a Century of Therapeutic Innovation

A Technical Guide to the Discovery, History, and Application of Quinazoline-Based Compounds

Introduction

The quinazoline scaffold, a bicyclic aromatic heterocycle formed by the fusion of a benzene and a pyrimidine ring, has emerged as a "privileged structure" in medicinal chemistry. Its versatile chemical nature and ability to interact with a wide array of biological targets have led to the development of a diverse range of therapeutic agents. From its initial synthesis in the 19th century to its current prominence in targeted cancer therapy and cardiovascular medicine, the history of quinazoline-based compounds is a testament to the enduring power of chemical synthesis and the relentless pursuit of novel therapeutic interventions. This in-depth technical guide provides a comprehensive overview of the discovery and historical development of these remarkable compounds, detailing key synthetic milestones, the evolution of their therapeutic applications, and the experimental methodologies that underpinned these discoveries.

Early Discovery and Foundational Syntheses

The journey of quinazoline chemistry began in the latter half of the 19th century. The first synthesis of a quinazoline derivative was achieved by Peter Griess in 1869.[1][2] A significant leap forward occurred in 1895 when August Bischler and Lang reported the synthesis of the parent quinazoline molecule.[3] This was followed by a more efficient synthesis developed by Siegmund Gabriel in 1903.[4][5] The name "quinazoline" was first proposed by Widdege.[2]

Key Foundational Syntheses: Experimental Protocols

Griess Synthesis of 2-Cyano-3,4-dihydro-4-oxoquinazoline (1869) - Representative Protocol

-

Reactants: Anthranilic acid and cyanogen gas.

-

Solvent: Ethanol.

-

Procedure: Cyanogen gas is bubbled through a solution of anthranilic acid in ethanol. The reaction mixture is then heated under reflux.

-

Work-up: Upon cooling, the product, 2-cyano-3,4-dihydro-4-oxoquinazoline, precipitates from the solution and can be collected by filtration.[1]

Bischler and Lang Synthesis of Quinazoline (1895) - Representative Protocol

-

Starting Material: 2-Carboxyquinazoline.

-

Procedure: The 2-carboxyquinazoline is heated above its melting point.

-

Reaction: Decarboxylation occurs upon heating, yielding the parent quinazoline molecule.

-

Purification: The resulting quinazoline can be purified by distillation or recrystallization.[3]

Gabriel Synthesis of Quinazoline (1903) - Representative Protocol

-

Step 1: Reduction of o-nitrobenzylamine: o-nitrobenzylamine is reduced to o-aminobenzylamine using a reducing agent such as tin and hydrochloric acid.

-

Step 2: Condensation with Formic Acid: The resulting o-aminobenzylamine is then condensed with formic acid by heating, which leads to the formation of a dihydroquinazoline intermediate.

-

Step 3: Oxidation: The dihydroquinazoline is oxidized to quinazoline using an oxidizing agent like potassium permanganate or manganese dioxide.

-

Purification: The final product is purified by recrystallization or sublimation.[5][6]

From Natural Products to a Plethora of Biological Activities

The exploration of natural sources also contributed to the growing interest in quinazolines. The isolation of the alkaloid vasicine from the plant Adhatoda vasica revealed a naturally occurring quinazoline with bronchodilatory and uterotonic activities. This discovery, coupled with the synthetic accessibility of the quinazoline scaffold, spurred investigations into the biological properties of its derivatives.

Early studies in the mid-20th century unveiled a wide spectrum of pharmacological activities associated with synthetic quinazolines, including:

-

Antimalarial Activity

-

Antibacterial and Antifungal Activity

-

Anti-inflammatory Activity

-

Anticonvulsant Activity

-

Diuretic Activity

This broad range of biological effects established the quinazoline nucleus as a versatile pharmacophore, paving the way for the development of clinically significant drugs.

The Rise of Quinazolines in Modern Therapeutics

The late 20th and early 21st centuries witnessed the translation of basic research on quinazolines into impactful clinical applications, most notably in the fields of oncology and cardiovascular disease.

Quinazoline-Based Anticancer Agents: Targeting Tyrosine Kinases

A major breakthrough in cancer therapy was the development of small-molecule tyrosine kinase inhibitors (TKIs), and quinazoline derivatives have played a pivotal role in this area. These drugs are designed to block the signaling pathways that drive cancer cell proliferation and survival.

Gefitinib (Iressa®) and Erlotinib (Tarceva®) are two prominent examples of quinazoline-based TKIs that target the epidermal growth factor receptor (EGFR). Overactivation of EGFR is a key driver in several cancers, particularly non-small cell lung cancer (NSCLC). By competitively inhibiting the ATP-binding site of the EGFR tyrosine kinase domain, gefitinib and erlotinib block downstream signaling cascades, leading to cell cycle arrest and apoptosis.

Quantitative Data: In Vitro Activity of Gefitinib and Erlotinib

| Compound | Cell Line | Target | IC50 (nM) |

| Gefitinib | PC-9 (NSCLC, EGFR exon 19 deletion) | EGFR | 77.26[7] |

| HCC827 (NSCLC, EGFR exon 19 deletion) | EGFR | 13.06[7] | |

| H3255 (NSCLC, EGFR L858R mutation) | EGFR | 3[7] | |

| A549 (NSCLC, wild-type EGFR) | EGFR | 19,910[8] | |

| Erlotinib | EGFR-expressing cells | EGFR | 20[2] |

| EGFR-H2 (HER2-expressing) cells | HER2 | 230[2] | |

| A431 (squamous cell carcinoma) | EGFR | Varies with study | |

| HCC827 (NSCLC, EGFR exon 19 deletion) | EGFR | Varies with study |

Experimental Protocols: Key Biological Assays for Anticancer Quinazolines

EGFR Kinase Inhibition Assay (TR-FRET based) - General Protocol

-

Reagent Preparation:

-

Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

-

Enzyme Solution: Recombinant human EGFR kinase domain diluted in kinase buffer.

-

Substrate/ATP Solution: Biotinylated peptide substrate and ATP in kinase buffer.

-

Test Compound: Serial dilutions in DMSO, then further diluted in kinase buffer.

-

-

Assay Procedure (384-well plate):

-

Add 2.5 µL of the test compound dilution to each well.

-

Add 2.5 µL of the EGFR enzyme solution and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 5 µL of the substrate/ATP solution and incubate for 60 minutes at room temperature.

-

Stop the reaction by adding 5 µL of a stop/detection solution containing EDTA, a europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC).

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on a TR-FRET-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

-

Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

-

Normalize the data and plot against the logarithm of the compound concentration to determine the IC50 value.[9]

-

Cell Proliferation (MTS) Assay - General Protocol

-

Cell Plating: Seed cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the quinazoline compound for a specified period (e.g., 72 hours).

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[10][11]

Quinazoline-Based Antihypertensive Agents: Targeting Adrenergic Receptors

Another significant therapeutic area for quinazoline derivatives is the management of hypertension. Prazosin is a prototypical example of a quinazoline-based α1-adrenergic receptor antagonist. By blocking these receptors on vascular smooth muscle, prazosin leads to vasodilation and a reduction in blood pressure.

Quantitative Data: Antihypertensive Effect of Prazosin in Humans

| Study Parameter | Baseline (Mean ± SE) | After 8 Weeks of Prazosin Therapy (Mean ± SE) | p-value |

| Supine Mean Blood Pressure (mmHg) | 148/102 ± 3/2 | 139/91 ± 5/4 | < 0.05 |

Data from a study in 14 patients with essential hypertension.

Experimental Protocols: In Vivo Antihypertensive Activity Assessment

Spontaneously Hypertensive Rat (SHR) Model - General Protocol

-

Animal Model: Utilize young, pre-hypertensive spontaneously hypertensive rats (SHRs) and age-matched normotensive Wistar-Kyoto (WKY) rats as controls.

-

Drug Administration: Administer prazosin (e.g., 10 mg/kg/day) or vehicle control orally via gavage for a predetermined period (e.g., 6 weeks).

-

Blood Pressure Measurement: Monitor systolic blood pressure and heart rate weekly using a non-invasive tail-cuff method.

-

Terminal Procedure: At the end of the treatment period, anesthetize the rats and cannulate the carotid artery for direct measurement of mean arterial pressure.

-

Data Analysis: Compare the blood pressure and heart rate measurements between the prazosin-treated and vehicle-treated groups for both SHR and WKY rats.

Signaling Pathways Modulated by Quinazoline-Based Drugs

The therapeutic efficacy of quinazoline-based compounds stems from their ability to modulate specific signaling pathways involved in disease pathogenesis.

EGFR and HER2 Signaling Pathways in Cancer

Gefitinib and erlotinib exert their anticancer effects by inhibiting the EGFR signaling pathway. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation and survival. By blocking EGFR autophosphorylating, these quinazoline inhibitors effectively shut down these pro-tumorigenic signals.

Alpha-1 Adrenergic Receptor Signaling in Hypertension

Prazosin's antihypertensive effect is mediated through the blockade of the α1-adrenergic receptor signaling pathway. Norepinephrine released from sympathetic nerves normally binds to α1-adrenergic receptors on vascular smooth muscle cells, leading to the activation of phospholipase C (PLC) and subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and vasoconstriction. Prazosin competitively blocks the binding of norepinephrine to the receptor, thereby preventing this signaling cascade and promoting vasodilation.

Conclusion

The history of quinazoline-based compounds is a compelling narrative of chemical innovation and its profound impact on medicine. From the early foundational syntheses to the development of highly targeted and life-saving drugs, the quinazoline scaffold has proven to be an exceptionally fruitful starting point for drug discovery. The journey from Griess's initial synthesis to the modern-day application of gefitinib and prazosin highlights the importance of a multidisciplinary approach, integrating synthetic chemistry, pharmacology, and clinical research. As our understanding of disease biology continues to evolve, the versatile quinazoline core will undoubtedly continue to serve as a valuable platform for the design and development of the next generation of therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]

- 4. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. broadpharm.com [broadpharm.com]

- 11. Long-term effect of prazosin administration on blood pressure, heart and structure of coronary artery of young spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution on 4-Chloro-6-fluoroquinazoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, frequently found in a variety of biologically active compounds. In particular, 4-substituted quinazoline derivatives have garnered significant attention as potent inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are crucial targets in cancer therapy. The synthesis of these derivatives often relies on the nucleophilic aromatic substitution (SNAr) of 4-chloro-6-fluoroquinazoline. The chlorine atom at the C4-position is highly activated towards nucleophilic attack due to the electron-withdrawing effects of the quinazoline ring nitrogens. The fluorine atom at the C6-position can further modulate the electronic properties of the molecule and its biological activity.

These application notes provide a detailed, step-by-step protocol for performing nucleophilic substitution reactions on this compound with a range of nucleophiles, including amines, thiols, and alcohols.

General Reaction Mechanism

The nucleophilic aromatic substitution on this compound proceeds via a bimolecular addition-elimination mechanism. The nucleophile attacks the electron-deficient C4 carbon, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, the chloride ion is eliminated, yielding the 4-substituted-6-fluoroquinazoline product. The reaction is generally regioselective for the C4 position over other positions on the quinazoline ring.

Experimental Protocols

General Protocol for Nucleophilic Substitution

This general protocol can be adapted for various nucleophiles. Specific conditions for amine, thiol, and alcohol nucleophiles are provided in the subsequent tables.

Materials:

-

This compound

-

Nucleophile (amine, thiol, or alcohol)

-

Solvent (e.g., Isopropanol, Ethanol, Acetonitrile, DMF, Dioxane)

-

Base (e.g., Diisopropylethylamine (DIPEA), Triethylamine (TEA), Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH))

-

Round-bottom flask or microwave reaction vial

-

Magnetic stirrer and heating mantle or microwave reactor

-

Standard laboratory glassware for work-up and purification

-

Thin Layer Chromatography (TLC) plates and developing system

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask or microwave vial, dissolve this compound (1.0 eq.) in the chosen solvent.

-

Addition of Reagents: Add the nucleophile (1.0 - 1.5 eq.) to the solution. If required, add the base (1.0 - 2.0 eq.).

-

Reaction:

-

Conventional Heating: Stir the reaction mixture at the specified temperature (see tables below) for the indicated time. Monitor the reaction progress by TLC.

-

Microwave Irradiation: Seal the reaction vial and place it in the microwave reactor. Heat the mixture to the specified temperature for the indicated time.

-

-

Work-up:

-

Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

-

If a precipitate has formed, collect the solid by filtration and wash with a cold solvent.

-

If no precipitate forms, remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel using an appropriate eluent system.

-

Characterization: Characterize the purified product by standard analytical techniques (e.g., NMR, MS, IR).

Data Presentation: Reaction Conditions and Yields

The following tables summarize various reaction conditions for the nucleophilic substitution on this compound and related 4-chloroquinazolines.

Table 1: Nucleophilic Substitution with Amines (N-Nucleophiles)

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

| Aniline derivatives | - | Isopropanol | Reflux | 4 | Moderate to Good | General conditions for anilines.[1] |

| Benzylamine derivatives | TEA | Isopropanol | Reflux | 4 | Moderate to Good | Triethylamine is used as a base.[1] |

| Aliphatic amines | TEA | Isopropanol | Reflux | 4 | Moderate to Good | General conditions for various aliphatic amines.[1] |

| Substituted Anilines | DIPEA | Dioxane | 80 | 12 | 60-65 | For 2,4-dichloro-6,7-dimethoxyquinazoline, regioselective for C4.[2] |

Table 2: Nucleophilic Substitution with Thiols (S-Nucleophiles)

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

| Alkyl/Aryl Thiols | K₂CO₃ | Acetone | Reflux | Not specified | Good to Excellent | For the synthesis of 4-alkyl(aryl)thio-6-fluoroquinazolines.[3][4] |

| (4-methoxyphenyl)methanethiol | NaOH | Ethanol/H₂O | Not specified | Not specified | Not specified | For a related 7-fluoro-6-nitroquinazoline derivative.[5] |

| Thiophenol | - | Not specified | Not specified | Not specified | Not specified | General reaction mentioned for a related pyrano[3,2-c]quinolinone.[6] |

Table 3: Nucleophilic Substitution with Alcohols (O-Nucleophiles)

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

| Sodium Methoxide | - | Methanol | Not specified | Not specified | Not specified | General reaction for activated aryl chlorides. Conditions may require optimization.[7][8] |

| Phenols/Alcohols | NaH | DMF/THF | Room Temp to Reflux | Not specified | Not specified | General conditions for O-arylation/alkylation. Sodium hydride is a strong base and should be handled with care. |

Note: Yields are highly dependent on the specific substrate and nucleophile used. The conditions provided are a general guideline and may require optimization for this compound.

Mandatory Visualizations

Experimental Workflow

Caption: General experimental workflow for the nucleophilic substitution on this compound.

Signaling Pathway Inhibition

Many 4-aminoquinazoline derivatives are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[9][10] These inhibitors typically act as ATP-competitive inhibitors at the kinase domain of EGFR, thereby blocking downstream signaling cascades that lead to cell proliferation, survival, and metastasis.[1][11]

Caption: Inhibition of the EGFR signaling pathway by a 4-substituted-6-fluoroquinazoline derivative.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Synthesis, Antiviral Bioactivity of Novel 4-Thioquinazoline Derivatives Containing Chalcone Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antifungal activity of novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. The reaction of m-chloronitrobenzene with sodium methoxide is much slower.. [askfilo.com]

- 9. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]

- 10. ijpbs.com [ijpbs.com]

- 11. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Preparation of 4-amino-6-fluoroquinazoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the synthesis of 4-amino-6-fluoroquinazoline derivatives, a core scaffold in many clinically relevant kinase inhibitors. The methodologies outlined are based on established synthetic routes, offering reproducible procedures for laboratory-scale preparation.

Introduction

4-Amino-6-fluoroquinazoline derivatives are a critical class of heterocyclic compounds in medicinal chemistry, most notably as the foundational structure for numerous Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). Gefitinib, a prominent example, utilizes this scaffold to target and inhibit the EGFR signaling pathway, which is often dysregulated in various cancers, particularly non-small cell lung cancer. The fluorine atom at the 6-position can enhance the binding affinity and metabolic stability of these compounds. This document outlines a common and effective synthetic strategy for preparing these important pharmaceutical intermediates.

Synthetic Strategy Overview

The preparation of 4-amino-6-fluoroquinazoline derivatives typically follows a multi-step sequence starting from readily available precursors. A common approach involves the initial construction of the quinazoline core, followed by chlorination and subsequent nucleophilic aromatic substitution (SNAr) to introduce the desired amino group at the C4 position.

A representative synthetic workflow for the preparation of a key intermediate, N-(3-chloro-4-fluorophenyl)-6-fluoro-4-aminoquinazoline, is depicted below.

Caption: Synthetic workflow for N-(3-chloro-4-fluorophenyl)-6-fluoro-4-aminoquinazoline.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of N-(3-chloro-4-fluorophenyl)-6-fluoro-4-aminoquinazoline, a key intermediate in the synthesis of many EGFR inhibitors.

Stage 1: Synthesis of 6-Fluoro-3,4-dihydro-4-oxoquinazoline

Materials:

-

2-Amino-5-fluorobenzoic acid

-

Formamide

Procedure:

-

A mixture of 2-amino-5-fluorobenzoic acid and an excess of formamide is heated.

-

The reaction mixture is maintained at an elevated temperature (e.g., 150°C) for a specified duration to effect cyclization.

-

Upon completion, the reaction mixture is cooled to room temperature, and the product is precipitated by the addition of water.

-

The solid product is collected by filtration, washed with water, and dried to yield 6-fluoro-3,4-dihydro-4-oxoquinazoline.

Stage 2: Synthesis of this compound

Materials:

-

6-Fluoro-3,4-dihydro-4-oxoquinazoline

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

-

To a suspension of 6-fluoro-3,4-dihydro-4-oxoquinazoline in a suitable solvent (e.g., toluene), add an excess of thionyl chloride.

-

Add a catalytic amount of DMF to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, as monitored by TLC.

-

After completion, the excess thionyl chloride and solvent are removed under reduced pressure.

-

The residue is treated with a non-polar solvent (e.g., hexane) to precipitate the product, which is then collected by filtration and dried to give this compound.

Stage 3: Synthesis of N-(3-chloro-4-fluorophenyl)-6-fluoro-4-aminoquinazoline

Materials:

-

This compound

-

3-Chloro-4-fluoroaniline

-

Isopropanol

Procedure:

-

A mixture of this compound and 3-chloro-4-fluoroaniline in a suitable solvent such as isopropanol is heated to reflux.

-

The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature.

-

The precipitated product is collected by filtration, washed with the reaction solvent, and dried to afford the final product, N-(3-chloro-4-fluorophenyl)-6-fluoro-4-aminoquinazoline.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of key intermediates and the final product.

| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2-Amino-5-fluorobenzoic acid, Formamide | Formamide | 150 | 4 | ~85 |

| 2 | 6-Fluoro-3,4-dihydro-4-oxoquinazoline, Thionyl chloride, DMF (cat.) | Toluene | Reflux | 6 | ~90 |

| 3 | This compound, 3-Chloro-4-fluoroaniline | Isopropanol | Reflux | 4 | ~95 |

Biological Context: EGFR Signaling Pathway

4-Amino-6-fluoroquinazoline derivatives are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a transmembrane tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. These inhibitors competitively bind to the ATP-binding site of the EGFR kinase domain, blocking the downstream signaling cascades.

Caption: Simplified EGFR signaling pathway and the inhibitory action of 4-amino-6-fluoroquinazoline derivatives.

Application Notes and Protocols: Microwave-Assisted Synthesis of 4-Anilinoquinazolines from 4-Chloro-6-fluoroquinazoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Anilinoquinazoline derivatives are a significant class of compounds in medicinal chemistry, renowned for their diverse pharmacological activities, including potent antitumor properties.[1][2][3][4] Many of these compounds function as highly selective tyrosine kinase inhibitors, particularly targeting the epidermal growth factor receptor (EGFR).[4][5] The fluorine atom at the 6-position of the quinazoline ring can enhance the biological activity of these molecules. Traditional methods for the synthesis of these derivatives often involve lengthy reaction times and complex purification procedures.[6] Microwave-assisted organic synthesis has emerged as a powerful technique to overcome these limitations, offering rapid, efficient, and high-yield reaction pathways.[6][7][8]

This document provides a detailed protocol for the microwave-assisted synthesis of a series of 4-anilino-6-fluoroquinazolines from 4-chloro-6-fluoroquinazoline and various substituted anilines. Microwave irradiation significantly accelerates the N-arylation reaction, leading to the desired products in shorter time frames and often with improved yields compared to conventional heating methods.[6]

Experimental Protocol

This protocol outlines a general procedure for the microwave-assisted synthesis of 4-anilino-6-fluoroquinazolines.

Materials:

-

This compound

-

Substituted anilines

-

2-Propanol (or other suitable solvent such as THF/H₂O)

-

Microwave reactor

Procedure:

-

In a microwave-safe reaction vessel, combine this compound (1.0 mmol) and the desired substituted aniline (1.2 mmol).

-

Add a suitable solvent, such as 2-propanol (5 mL).

-

Seal the reaction vessel and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 80-120°C) for a specified time (e.g., 10-30 minutes). The optimal power, temperature and time may vary depending on the specific aniline derivative used.

-

After the reaction is complete, allow the vessel to cool to room temperature.

-

The resulting mixture is then subjected to a standard work-up procedure. This may involve dilution with water, extraction with an organic solvent (e.g., ethyl acetate), and drying of the organic phase.

-

The crude product is purified, typically by column chromatography or recrystallization, to yield the pure 4-anilino-6-fluoroquinazoline derivative.

-

The structure and purity of the final compounds can be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Data Presentation

The following table summarizes the typical reaction conditions and yields for the microwave-assisted synthesis of various 6-fluoro-4-(N-aryl)aminoquinazoline compounds.

| Entry | Substituted Aniline | Reaction Time (min) | Power (W) | Temperature (°C) | Yield (%) |

| 1 | Aniline | 20 | 80 | 80 | 92.1 |

| 2 | 4-Methylaniline | 20 | 80 | 80 | 95.3 |

| 3 | 4-Methoxyaniline | 20 | 80 | 80 | 93.8 |

| 4 | 4-Chloroaniline | 20 | 80 | 80 | 90.5 |

| 5 | 4-Bromoaniline | 20 | 80 | 80 | 91.2 |

| 6 | 3-Bromoaniline | 20 | 80 | 80 | 94.6 |

Note: The data presented is a representative example and actual results may vary based on specific experimental conditions and the microwave reactor used.

Experimental Workflow

Caption: Microwave-assisted synthesis workflow for 4-anilinoquinazolines.

References

- 1. Biological activity of some 4-anilinoquinazolines: cytotoxic, genotoxic and antiprotease effects, induction of necrosis and changes of actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Novel Substituted 4-Anilinoquinazolines as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Chloro-6-fluoroquinazoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6-fluoroquinazoline is a key heterocyclic building block in medicinal chemistry, notably serving as a crucial intermediate in the synthesis of targeted cancer therapies such as Lapatinib. The strategic functionalization of the quinazoline core at the C4 position via palladium-catalyzed cross-coupling reactions allows for the introduction of a diverse array of substituents, enabling the exploration of structure-activity relationships and the development of novel drug candidates. The presence of the chloro and fluoro groups influences the reactivity of the substrate and the properties of the resulting products.

This document provides detailed application notes and protocols for four major classes of palladium-catalyzed cross-coupling reactions involving this compound: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Heck coupling, and Sonogashira coupling.

General Catalytic Cycle

The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple. The cycle typically consists of three key steps: oxidative addition, transmetalation (for coupling reactions involving organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.

Experimental Workflow

A typical experimental workflow for a palladium-catalyzed cross-coupling reaction involves the careful assembly of reagents under an inert atmosphere, followed by heating, reaction monitoring, and product purification.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. For this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the C4 position.

Application Notes:

-

Catalyst Selection : Palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used. For less reactive aryl chlorides, catalyst systems with bulky, electron-rich phosphine ligands like XPhos or SPhos in combination with a palladium source like Pd₂(dba)₃ can be more effective.

-

Base and Solvent : A base is required to activate the boronic acid. Common choices include K₂CO₃, Cs₂CO₃, or K₃PO₄. The solvent system is typically a mixture of an organic solvent (e.g., 1,4-dioxane, DMF, or toluene) and water.

Representative Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

-

To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and K₂CO₃ (2.0 mmol, 2.0 equiv.).

-

Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

-

Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

-

Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 6-fluoro-4-phenylquinazoline.

Quantitative Data Summary (Representative)

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 18 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 92 |

| 3 | 3-Pyridinylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF/H₂O | 110 | 24 | 78 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling an amine with an aryl halide. This reaction is crucial for synthesizing 4-aminoquinazoline derivatives, which are prevalent in many kinase inhibitors.

Application Notes:

-

Catalyst and Ligand : The choice of ligand is critical for the successful amination of aryl chlorides. Bulky, electron-rich phosphine ligands such as Xantphos, RuPhos, or BrettPhos are often required in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂.

-

Base : A strong, non-nucleophilic base is typically used. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.

-

Reaction Conditions : Reactions are typically run under strictly anhydrous and inert conditions to prevent catalyst deactivation and side reactions.

Representative Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

-

To a dry Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), a suitable ligand such as Xantphos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol, 1.4 equiv.).

-

Seal the tube, and evacuate and backfill with argon.

-

Add a solution of this compound (1.0 mmol, 1.0 equiv.) in anhydrous toluene (5 mL).

-

Add morpholine (1.2 mmol, 1.2 equiv.) via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-18 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling, quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the residue by column chromatography to yield 4-(morpholino)-6-fluoroquinazoline.

Quantitative Data Summary (Representative)

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 100 | 16 | 90 |

| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | LHMDS (1.5) | Dioxane | 110 | 12 | 88 |

| 3 | Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | 85 |

Heck Coupling

The Heck reaction forms a carbon-carbon bond between an aryl halide and an alkene. This reaction can be used to introduce vinyl groups at the C4 position of the quinazoline ring, which can serve as versatile handles for further synthetic transformations.

Application Notes:

-

Catalyst : Palladium acetate (Pd(OAc)₂) is a common catalyst precursor. Ligandless conditions or the use of simple phosphine ligands like PPh₃ can be effective. For more challenging substrates, Herrmann's catalyst or palladacycles may be employed.

-

Base : A weak inorganic or organic base is used to neutralize the HX formed during the reaction. Triethylamine (Et₃N) or K₂CO₃ are common choices.

-

Solvent : Polar aprotic solvents such as DMF, NMP, or acetonitrile are typically used.

Representative Protocol: Heck Coupling of this compound with Styrene

-

In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv.), styrene (1.5 mmol, 1.5 equiv.), Pd(OAc)₂ (0.03 mmol, 3 mol%), and triethylamine (2.0 mmol, 2.0 equiv.).

-

Add anhydrous DMF (5 mL).

-

Seal the tube and heat the mixture to 120 °C for 24 hours.

-

Monitor the reaction by TLC or LC-MS.

-